molecular formula C12H18ClN3O B1476957 2-Chloro-3-(2-(ethoxymethyl)piperidin-1-yl)pyrazine CAS No. 2022220-92-2

2-Chloro-3-(2-(ethoxymethyl)piperidin-1-yl)pyrazine

Cat. No.: B1476957
CAS No.: 2022220-92-2
M. Wt: 255.74 g/mol
InChI Key: IRNSNRAPNIXGSS-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-(ethoxymethyl)piperidin-1-yl)pyrazine is a heterocyclic compound of interest in scientific research, particularly in medicinal chemistry and drug discovery. This molecule features a pyrazine core substituted with a chlorine atom at the 2-position and a 2-(ethoxymethyl)piperidine group at the 3-position . The chlorine atom enhances the electrophilicity of the pyrazine ring, making it a versatile synthetic intermediate for various cross-coupling reactions and nucleophilic aromatic substitutions, allowing for the introduction of more complex substituents . The piperidine moiety, a common feature in pharmaceuticals, contributes to the molecule's potential to interact with biological targets . Research on closely related structural analogs indicates that such compounds can exhibit significant biological activities. For instance, similar pyrazine derivatives have demonstrated potential anticancer properties in preclinical studies, with some showing inhibitory effects on specific cancer cell lines . The structure-activity relationship (SAR) of this chemical family suggests that modifications like the ethoxymethyl group on the piperidine ring can influence properties such as solubility, metabolic stability, and binding affinity to enzymes or receptors . The typical synthesis for analogs of this compound involves a nucleophilic aromatic substitution (SNAr) reaction between a dichloropyrazine, such as 2,3-dichloropyrazine, and the appropriate aminopiperidine derivative . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

2-chloro-3-[2-(ethoxymethyl)piperidin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-2-17-9-10-5-3-4-8-16(10)12-11(13)14-6-7-15-12/h6-7,10H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNSNRAPNIXGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCCN1C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-3-(2-(ethoxymethyl)piperidin-1-yl)pyrazine is a compound of interest due to its potential biological activities, particularly in the context of enzyme interactions and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a chloro group and a piperidine moiety that is further substituted with an ethoxymethyl group . This structural configuration enhances its solubility and reactivity, making it significant in pharmaceutical applications.

Enzyme Interactions

Research indicates that this compound exhibits significant interactions with various enzymes. Notably, it has been shown to interact with Pseudomonas fluorescens lipase , which plays a role in lipid metabolism and cellular signaling pathways. Such interactions suggest that the compound could modulate processes like cell proliferation and apoptosis , indicating potential applications in cancer therapy or diseases characterized by dysregulated cellular processes .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and proteins, leading to either inhibition or activation of their activities. The chloro and piperidine groups are crucial for its binding affinity. Detailed studies are required to fully elucidate the molecular targets and pathways involved in its action .

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of pyrazine compounds, including those structurally related to this compound, exhibit various degrees of biological activity. For instance, studies on similar compounds indicated strong inhibitory effects on acetylcholinesterase (AChE), an enzyme relevant for Alzheimer's disease treatment .

CompoundBiological ActivityIC50 (µM)
CHP4AChE Inhibitor3.76
DonepezilAChE Inhibitor0.53

This table highlights the comparative efficacy of related compounds, suggesting that structural modifications can significantly influence biological activity.

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond cancer therapy. Its interaction with lipases suggests a role in modulating lipid metabolism, which could be beneficial in treating metabolic disorders. Furthermore, its ability to influence apoptosis may open avenues for developing treatments for neurodegenerative diseases .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a pyrazine ring, which is a bicyclic structure containing nitrogen atoms. The ethoxymethyl piperidine moiety enhances its pharmacological properties, potentially improving solubility and bioavailability. This structural configuration is crucial for its activity against specific biological targets.

Inhibitors of Checkpoint Kinase 1 (CHK1)

One of the notable applications of 2-Chloro-3-(2-(ethoxymethyl)piperidin-1-yl)pyrazine is in the development of CHK1 inhibitors. CHK1 plays a critical role in cell cycle regulation and DNA damage response, making it a target for cancer therapeutics. Research has shown that modifications to the pyrazine scaffold can lead to compounds with enhanced potency and selectivity against CHK1 while minimizing off-target effects on CHK2 .

Table 1: Structure-Activity Relationship of Pyrazine Derivatives

CompoundCHK1 Inhibition Potency (IC50)Selectivity Ratio (CHK1/CHK2)
This compoundLow micromolarHigh
SAR-020106Sub-nanomolarFavorable
Other AnaloguesVariableVariable

This table summarizes findings from various studies demonstrating how structural modifications influence the inhibitory activity against CHK1 and selectivity over CHK2.

Antiviral Agents

Recent studies have explored the potential of pyrazine derivatives, including this compound, as broad-spectrum antiviral agents. The compound's ability to interact with viral proteins or inhibit viral replication pathways positions it as a candidate for further investigation in antiviral drug development .

Case Study 1: Development of Selective CHK1 Inhibitors

In a study focused on optimizing pyrazine derivatives for CHK1 inhibition, researchers identified that substituents at specific positions on the pyrazine ring significantly affected potency and selectivity. The introduction of the ethoxymethyl piperidine group was found to enhance binding affinity to the ATP pocket of CHK1, leading to improved inhibitory profiles .

Case Study 2: Antiviral Activity Assessment

Another investigation assessed the antiviral properties of various pyrazine derivatives, including our compound of interest. The study demonstrated that certain modifications could enhance activity against specific viral strains, indicating a promising avenue for developing new antiviral therapies .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features and inferred properties of 2-Chloro-3-(2-(ethoxymethyl)piperidin-1-yl)pyrazine and related compounds:

Compound Name Substituent Group Ring Type Key Properties (Predicted/Reported) Biological Activity (Reported/Inferred) References
This compound 2-(ethoxymethyl)piperidin-1-yl Piperidine High lipophilicity (LogP ~2.5–3.0); moderate solubility in organic solvents Potential CNS modulation via amine receptor interaction
2-Chloro-3-(piperazin-1-yl)pyrazine Piperazin-1-yl Piperazine Polar (LogP ~1.2–1.8); basic (pKa ~8.5) due to secondary amines Antagonistic activity at serotonin receptors
(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine 2-Methylpiperazin-1-yl Piperazine Chiral center; reduced solubility in water (due to methyl group) Stereospecific binding in enzyme inhibition
2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine 1-Methylpyrrolidin-2-yl Pyrrolidine Compact 5-membered ring; increased rigidity Enhanced blood-brain barrier penetration
2-Chloro-3-(2-quinolylthio)pyrazine 2-Quinolylthio Quinoline Planar aromatic system; IR peaks at 1660 cm⁻¹ (C=N) and 1223 cm⁻¹ (C-S) Fluorescence properties for imaging applications

Key Observations :

  • Lipophilicity : The ethoxymethyl group in the target compound likely increases LogP compared to piperazine derivatives, favoring membrane permeability.
  • Basicity : Piperazine analogs (e.g., 2-Chloro-3-(piperazin-1-yl)pyrazine) exhibit higher basicity due to secondary amines, enhancing solubility in acidic environments .

Spectroscopic and Computational Data

  • IR Spectroscopy: In 2-Chloro-3-(2-quinolylthio)pyrazine, C=N and C-S stretching vibrations were observed at 1660 cm⁻¹ and 1223 cm⁻¹, respectively . The ethoxymethyl group in the target compound would introduce additional C-O stretching peaks near 1100–1200 cm⁻¹.
  • Computational Modeling: Global-AlteQ simulations for 2-Chloro-3-(2-quinolylthio)pyrazine demonstrated good agreement between calculated and experimental IR spectra, suggesting utility for predicting vibrational modes in related compounds .

Preparation Methods

The preparation of 2-Chloro-3-(2-(ethoxymethyl)piperidin-1-yl)pyrazine typically involves a nucleophilic aromatic substitution (S_NAr) reaction on a suitably chlorinated pyrazine precursor, followed by introduction of the piperidine substituent functionalized with the ethoxymethyl group. The general approach can be summarized as follows:

  • Step 1: Synthesis or procurement of 2,3-dichloropyrazine or 2-chloro-3-halopyrazine as the starting aromatic substrate.
  • Step 2: Preparation of the piperidine intermediate functionalized at the 2-position with an ethoxymethyl group.
  • Step 3: Nucleophilic substitution of the chlorine at the 3-position of the pyrazine ring by the piperidin-1-yl nucleophile bearing the ethoxymethyl substituent.

This approach leverages the electron-deficient nature of the pyrazine ring, which facilitates nucleophilic aromatic substitution at the 3-position chlorine.

Preparation of the Piperidine Intermediate

The piperidine moiety substituted with an ethoxymethyl group at the 2-position is commonly synthesized via:

  • Alkylation of piperidine: Reaction of piperidine with ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide) under basic conditions.
  • Reduction or protection strategies: To ensure selective substitution at the 2-position, the piperidine nitrogen may be protected or deprotonated appropriately.

Typical reagents involved include sodium hydride or potassium carbonate as bases, and solvents such as acetonitrile or dimethylformamide (DMF) to promote alkylation.

Nucleophilic Aromatic Substitution on Pyrazine

The key step involves substitution of the chlorine atom at the 3-position of 2-chloropyrazine by the nucleophilic piperidine intermediate. Conditions for this reaction are:

  • Base: Potassium carbonate or sodium hydride to deprotonate the piperidine nitrogen, enhancing nucleophilicity.
  • Solvent: Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), or acetonitrile.
  • Temperature: Elevated temperatures (80–120°C) to facilitate the substitution.
  • Reaction time: Several hours to ensure completion.

This step yields this compound with moderate to high yield depending on conditions.

Purification and Characterization

Post-reaction, the product is typically purified by:

  • Extraction: Using organic solvents such as ethyl acetate.
  • Chromatography: Silica gel column chromatography to isolate the pure compound.
  • Crystallization: From suitable solvents to improve purity.

Characterization is done by standard techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy.
  • Mass Spectrometry (MS).
  • Infrared (IR) spectroscopy.
  • Elemental analysis.

Data Table Summarizing Key Parameters in Preparation

Step Reaction Component Conditions Outcome / Notes
1 2,3-Dichloropyrazine or 2-chloropyrazine Commercially available or synthesized Starting material for substitution
2 Piperidine + ethoxymethyl halide Base (NaH, K2CO3), DMF, 25–60°C Formation of 2-(ethoxymethyl)piperidine
3 2-Chloropyrazine + piperidine intermediate Base (K2CO3), DMF, 80–120°C, 4–12 h Nucleophilic aromatic substitution to form target compound
4 Purification Extraction, chromatography Isolated pure this compound

Research Findings and Optimization Notes

  • Reaction yields: Typically range from 60% to 85% depending on purity of starting materials and reaction optimization.
  • Selectivity: The substitution occurs preferentially at the 3-position chlorine due to electronic effects of the pyrazine ring.
  • Side reactions: Minor formation of di-substituted or hydrolyzed by-products can occur; controlled by stoichiometry and reaction time.
  • Scale-up considerations: Industrial synthesis may involve continuous flow reactors to improve heat transfer and reaction control, enhancing yield and purity.

Q & A

Q. Table 1. Key Synthetic Parameters for Piperazine-Pyrazine Derivatives

ParameterOptimal ConditionReference
CatalystRuCl₂(p-cymene)₂
SolventDMSO or DMF
Reaction Temperature80–100°C
Purification MethodSilica gel chromatography
Yield Range60–85%

Q. Table 2. Structural Analysis Techniques

TechniqueApplicationReference
X-ray CrystallographyAbsolute configuration determination
¹H/¹³C NMRSubstituent connectivity
HRMSMolecular weight confirmation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(2-(ethoxymethyl)piperidin-1-yl)pyrazine
Reactant of Route 2
2-Chloro-3-(2-(ethoxymethyl)piperidin-1-yl)pyrazine

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